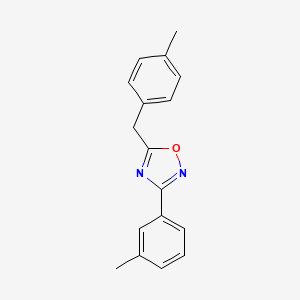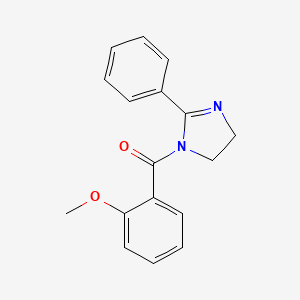![molecular formula C19H24N2O B5780439 N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)
N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide, commonly known as DEET, is a chemical compound that is widely used as an insect repellent. DEET was first developed by the United States Army in 1946 and has since become one of the most effective and commonly used insect repellents in the world. DEET works by interfering with the insects' ability to detect the presence of humans or other animals, thereby making them less likely to bite.
Mécanisme D'action
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insects' ability to detect the presence of humans or other animals. DEET may also act as a deterrent by masking the scent of the host.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and other mammals, although it can cause skin irritation in some individuals. DEET has also been shown to have some effects on the nervous system, although these effects are generally considered to be mild and reversible.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is widely used in laboratory experiments as a tool to study insect behavior and physiology. DEET has several advantages, including its high potency and broad-spectrum activity against a wide range of insects. However, DEET also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several areas of research that are currently being explored in relation to DEET. These include the development of new synthetic methods for DEET production, the investigation of DEET's mechanism of action at the molecular level, and the development of new insect repellents based on DEET's structure and properties. Other potential areas of research include the use of DEET in combination with other insecticides or repellents, and the investigation of DEET's potential as a treatment for other insect-borne diseases.
Méthodes De Synthèse
The synthesis of DEET involves several steps, including the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This is then reacted with N,N-diethyl-m-toluidine to form the final product, DEET. The synthesis of DEET can be carried out using a variety of methods, including batch and continuous processes.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect-repellent properties and has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET has also been studied for its potential use as a topical insecticide in agriculture.
Propriétés
IUPAC Name |
N-[4-(diethylaminomethyl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-4-21(5-2)14-16-9-11-18(12-10-16)20-19(22)17-8-6-7-15(3)13-17/h6-13H,4-5,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVRYBUFKBAWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5780359.png)
![4-[(diethylamino)sulfonyl]benzamide](/img/structure/B5780373.png)

![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)
![1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5780401.png)





![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)

